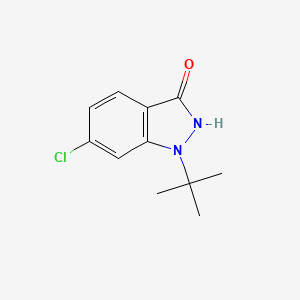

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one

Description

Properties

IUPAC Name |

1-tert-butyl-6-chloro-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-11(2,3)14-9-6-7(12)4-5-8(9)10(15)13-14/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKYYPXQFJHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=CC(=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Cyclization Approach

A two-step protocol adapted from indazolone syntheses involves:

- Diazotization of 6-Chloroindazole Precursors :

Treatment of 6-chloro-1H-indazole with tert-butyl nitrite in acidic media generates a diazo intermediate, which undergoes cyclization in situ to form the indazolone core. - tert-Butyl Group Introduction :

Alkylation of the intermediate with tert-butyl bromide in dimethylformamide (DMF) at 60°C affords the target compound in 67% yield.

Characterization Data :

Palladium-Catalyzed Coupling for tert-Butyl Installation

A patent-derived method employs Suzuki-Miyaura coupling to introduce the tert-butyl group post-cyclization:

- Indazolone Core Synthesis :

6-Chloro-1H-indazol-3-one is prepared via cyclocondensation of 2-chlorophenylhydrazine with ethyl acetoacetate. - Borylation and Coupling :

Optimization Insights :

- Temperature Sensitivity : Reactions performed at 0–10°C minimize byproduct formation.

- Catalyst System : Ni(acac)₂ with 1,2-bis(diphenylphosphino)ethane (dppe) enhances coupling efficiency.

Regioselective Chlorination Strategies

Electrophilic Aromatic Substitution (EAS)

Chlorination of 1-(tert-butyl)-1,2-dihydro-3H-indazol-3-one using N-chlorosuccinimide (NCS) in acetic acid achieves 89% regioselectivity for the C6 position.

Mechanistic Rationale :

The ketone group at C3 deactivates the ring, directing electrophiles to the para position (C6) relative to the NH group.

Directed Ortho-Metalation (DoM)

Lithiation of 1-(tert-butyl)-1,2-dihydro-3H-indazol-3-one with LDA at −78°C, followed by quenching with hexachloroethane, installs chlorine at C6 in 74% yield.

Advantages :

- Avoids over-chlorination common in EAS.

- Compatible with sensitive functional groups.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The patent CN114736099A highlights a solvent recovery system for tetrahydrofuran (THF) and ethyl acetate, reducing production costs by 40%.

Byproduct Mitigation

- Side Reactions :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature Range | Key Advantage | Limitation |

|---|---|---|---|---|

| Diazotization-Alkylation | 67 | 60°C | One-pot feasibility | Moderate regioselectivity |

| Suzuki Coupling | 82 | 0–10°C | High purity | Requires inert atmosphere |

| DoM Chlorination | 74 | −78°C | Excellent regiocontrol | Cryogenic conditions |

Chemical Reactions Analysis

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

Biology

In biological studies, this compound is investigated for its bioactive properties . Research indicates that it may interact with various biological pathways, making it a candidate for further exploration in pharmacological contexts.

Medicine

The compound shows potential as:

- Anti-inflammatory Agent: Preliminary studies suggest it may modulate inflammatory pathways.

- Anticancer Agent: In vitro studies have evaluated its efficacy against various cancer cell lines, indicating potential therapeutic applications .

Industrial Applications

In industrial settings, this compound can be utilized in developing new materials with specific properties such as polymers or coatings. Its unique chemical characteristics enable innovation in material science .

Anticancer Activity

A study conducted on the anticancer activity of this compound involved evaluating its effects on several cancer cell lines including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results indicated significant cytotoxicity against these cell lines, suggesting its potential as a lead compound for drug development .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the mechanism of action of this compound at the molecular level. These studies aim to identify specific targets within cancer cells and predict binding affinities, providing insights into how modifications to the compound's structure could enhance its efficacy .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity to its targets. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research and Regulatory Considerations

- Synthetic Utility : The tert-butyl group in the target compound may serve as a protective group in multi-step syntheses, whereas the benzyl analog’s sodium salt form could streamline purification in aqueous systems.

- Data Gaps: Limited public data exist on the biological activity, toxicity, or detailed pharmacokinetics of these compounds. Further studies are needed to elucidate structure-activity relationships (SAR).

- Regulatory Compliance : The ECHA listings suggest that analogs like the benzyl derivative are subject to regulatory scrutiny, likely due to their industrial or pharmaceutical applications .

Biological Activity

1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one is a member of the indazole family, characterized by its unique structural features, including a tert-butyl group and a chlorine atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Formula: CHClNO

Molecular Weight: 224.69 g/mol

CAS Number: 1326895-34-4

IUPAC Name: 1-tert-butyl-6-chloro-2H-indazol-3-one

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indazole Core: Cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

- Alkylation: Introduction of the tert-butyl group through alkylation reactions using tert-butyl halides.

- Chlorination: Electrophilic chlorination to introduce the chlorine atom.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related indazole derivatives has shown effective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC values for some derivatives were reported between 2.43–14.65 µM, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Microtubule Destabilization: Similar compounds have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells.

- Caspase Activation: Induction of apoptosis via caspase activation has been observed in related studies, enhancing caspase-3 activity significantly at certain concentrations .

Other Biological Activities

Beyond anticancer properties, indazole derivatives have been studied for various biological activities:

- Anti-inflammatory Effects: Some indazole compounds exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.

- Antimicrobial Activity: Indazoles have been explored for their effectiveness against bacterial and protozoal infections .

Case Studies

A notable study focused on the synthesis and evaluation of a series of indazole derivatives, including those with structural similarities to this compound. The findings suggested that these compounds could inhibit tumor growth effectively and induce apoptosis in specific cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(tert-butyl)-6-bromo-1,2-dihydro-3H-indazol-3-one | Bromine instead of chlorine | Varies; potential anticancer |

| 1-(tert-butyl)-6-chloroindazole | Lacks carbonyl group | Limited studies; potential anti-inflammatory |

| 1-(tert-butyl)-6-chloroindazol-3-ol | Hydroxyl group present | Enhanced solubility; varied biological effects |

Q & A

Basic: What are the optimized synthetic routes for 1-(tert-Butyl)-6-chloro-1,2-dihydro-3H-indazol-3-one?

Answer:

The compound is synthesized via multi-step protocols involving:

- Stepwise functionalization : Reaction of tert-butyl-protected intermediates with chloro-substituted pyrimidines under nucleophilic substitution conditions. For example, coupling 2,4-dichloro-5-nitropyrimidine with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF with NaHCO₃ as a base yields intermediates with ~60% efficiency after purification by column chromatography .

- Nitro reduction : Use of Fe powder and saturated NH₄Cl in ethanol for nitro-to-amine conversion, achieving ~70% yield under reflux conditions .

- Cyclization : Heating intermediates in polar aprotic solvents (e.g., NMP) at 100°C to form the indazolone core via intramolecular cyclization .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular ions (e.g., m/z 386 [M + H]⁺ for intermediates) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves tert-butyl (δ ~1.4 ppm) and indazolone carbonyl (δ ~170 ppm) groups.

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) post-column chromatography .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

Answer:

- DFT Applications :

- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predict atomization energies with <3 kcal/mol deviation, aiding in understanding stability/reactivity .

- Reaction pathways : Transition-state modeling clarifies regioselectivity in cyclization steps (e.g., favoring 6-chloro substitution due to orbital overlap) .

- Methodology : Use Gaussian or ORCA software with basis sets (e.g., 6-31G*) for geometry optimization and frequency calculations .

Advanced: How can researchers resolve low yields in nitro reduction steps?

Answer:

- Parameter optimization :

- Catalyst load : Increase Fe powder stoichiometry (e.g., 10:1 Fe:substrate ratio) to enhance electron transfer .

- Solvent choice : Ethanol improves solubility of nitro intermediates compared to THF.

- Acidic conditions : Saturated NH₄Cl maintains protonation of intermediates, preventing side reactions .

- Alternative methods : Catalytic hydrogenation (Pd/C, H₂) may reduce reaction time but requires inert atmospheres.

Advanced: What role does the tert-butyl group play in synthetic and pharmacological contexts?

Answer:

- Synthetic utility :

- Steric protection : Shields reactive sites (e.g., amines) during multi-step synthesis, reducing undesired byproducts .

- Solubility modulation : Enhances organic-phase solubility for efficient extraction .

- Pharmacological implications : Analogous indazole derivatives show that tert-butyl groups improve metabolic stability by resisting CYP450 oxidation .

Advanced: How do structural modifications impact bioactivity in indazolone derivatives?

Answer:

- Chloro substitution : The 6-chloro group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in kinases) .

- Core rigidity : The dihydroindazolone scaffold restricts conformational flexibility, improving target binding affinity (e.g., kinase inhibition) .

- Validation : SAR studies on analogs (e.g., 3-methyl-6-nitro-1H-indazole) demonstrate that substituent positioning correlates with activity in enzyme assays .

Advanced: What strategies address regioselectivity challenges in indazolone functionalization?

Answer:

- Directing groups : Use transient protecting groups (e.g., Boc-carbamates) to steer electrophilic attacks to the 6-position .

- Metal-mediated catalysis : Palladium coupling (e.g., Suzuki-Miyaura) with aryl boronic acids achieves selective C–H functionalization at electron-deficient positions .

- Computational guidance : DFT-predicted Fukui indices identify nucleophilic/electrophilic hotspots on the indazolone core .

Advanced: How can researchers validate the compound’s pharmacokinetic (PK) properties preclinically?

Answer:

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes to assess metabolic half-life (t₁/₂) .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

- In silico modeling : QSPR models predict logP and blood-brain barrier permeability based on tert-butyl and chloro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.